7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a purine core substituted with a fluorophenyl group, a hydroxyethyl piperazine moiety, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The purine core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The fluorophenyl group can be reduced to a phenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-Fluorophenyl)methyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
- 7-[(4-Fluorophenyl)methyl]-8-[4-(methyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
Uniqueness
The uniqueness of 7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O3/c1-23-17-16(18(29)24(2)20(23)30)27(13-14-3-5-15(21)6-4-14)19(22-17)26-9-7-25(8-10-26)11-12-28/h3-6,28H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHFHIZUKYRTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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